Magnesium lactate dihydrate
CAS No.: 179308-96-4
Cat. No.: VC0071220
Molecular Formula: C6H10MgO6
Molecular Weight: 202.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179308-96-4 |
|---|---|
| Molecular Formula | C6H10MgO6 |
| Molecular Weight | 202.45 |
| IUPAC Name | magnesium;2-hydroxypropanoate;dihydrate |
| Standard InChI | InChI=1S/2C3H6O3.Mg.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |
| SMILES | CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Mg+2] |
Introduction
Chemical Identity and Basic Properties
Magnesium lactate dihydrate is a magnesium salt of lactic acid, with the chemical formula (or alternatively expressed as ) . Key identifiers include:
The compound exists as a white, odorless crystalline powder with a neutral taste, making it suitable for dietary supplements and food additives .
Structural and Synthetic Insights
Molecular Structure
Magnesium lactate dihydrate consists of two lactate ions () coordinated to a central magnesium ion () and two water molecules of crystallization. Its IUPAC name is magnesium;2-hydroxypropanoate;dihydrate . The compound’s structure is confirmed via X-ray diffraction (XRD), which reveals distinct crystalline peaks characteristic of its hydrate form .
Production Methods
Two primary methods dominate industrial production:
Chemical Synthesis
Traditional methods involve neutralizing lactic acid with magnesium hydroxide or carbonate. Jungbunzlauer, a leading producer, employs high-purity magnesium sources to ensure minimal impurities and maximal bioavailability .
Fermentation-Based Synthesis
A sustainable alternative leverages lactic acid bacteria (e.g., Lactobacillus paracasei) to ferment tomato juice or glucose-rich substrates. Hydrated magnesium carbonate hydroxide is added to neutralize lactic acid, yielding magnesium lactate. This method achieves lactate concentrations up to 107 g/L with recovery rates exceeding 95% .
Table 1: Fermentation Experimental Setups and Outcomes
| Trial | Substrate | Lactate Concentration (g/L) | Recovery Rate (%) |
|---|---|---|---|
| MRS-1 | MRS medium | 95 | 79.9 |
| MRS-2 | MRS medium | 107 | 95.9 |
| TMT-1 | Tomato juice (50% dil.) | 72 | 82.4 |
| TMT-2 | Tomato juice (50% dil.) | 78 | 91.1 |
Bioavailability and Pharmacological Profile
Absorption Dynamics
A clinical study evaluated the bioavailability of extended-release (ER) magnesium L-lactate dihydrate caplets (20 mEq) under fasted and fed conditions. Key findings include:
| Parameter | Fasted State | Fed State |
|---|---|---|
| Serum Bioavailability (AUC) | 20.26% | 12.49% |
| Urine Bioavailability (Ae) | 38.11% | 40.99% |
Relative bioavailability (fed vs. fasted) was 61.67% in serum and 107.57% in urine, indicating food intake reduces serum absorption but enhances urinary excretion .
Clinical Relevance
The formulation’s ER design improves tolerability and reduces gastrointestinal side effects compared to inorganic magnesium salts. Its use in dietary supplements and pharmaceuticals is supported by its neutral taste and compatibility with liquid formulations .
Environmental and Economic Considerations
Sustainable Production
Fermentation-based methods reduce reliance on synthetic lactic acid, repurposing agricultural by-products (e.g., tomato juice) as substrates. This approach aligns with circular economy principles by minimizing waste and energy use .
Cost Efficiency
While fermentation is eco-friendly, traditional chemical synthesis remains cost-effective for large-scale production. Hybrid methods combining bacterial fermentation with optimized neutralization protocols may offer a balance between sustainability and scalability .
Future Directions
Emerging research focuses on:
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Nano-Encapsulation: Improving bioavailability through nanoparticle delivery systems.
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Co-Formulation: Pairing magnesium lactate with other minerals (e.g., calcium, zinc) for synergistic effects.
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Regulatory Expansion: Seeking approval for novel applications in pediatric and geriatric nutrition.
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